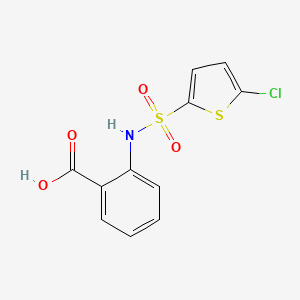

2-(5-Chlorothiophene-2-sulfonamido)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(5-Chlorothiophene-2-sulfonamido)benzoic acid” is a chemical compound with the molecular formula C11H8ClNO4S2 and a molecular weight of 317.77 g/mol . It is related to “2-(5-chlorothiophene-2-sulfonamido)acetic acid”, which has a molecular weight of 255.7 .

Molecular Structure Analysis

The InChI code for “2-(5-chlorothiophene-2-sulfonamido)acetic acid” is 1S/C6H6ClNO4S2/c7-4-1-2-6(13-4)14(11,12)8-3-5(9)10/h1-2,8H,3H2,(H,9,10) and the InChI key is YXYBBYUNQLAKFT-UHFFFAOYSA-N . This information can be used to derive the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen

Catalytic Sulfonyloxylactonization of Alkenoic Acids : A novel and efficient catalytic method for sulfonyloxylactonization of alkenoic acids was reported, where (Diacetoxyiodo)benzene is used as a recyclable catalyst. This process is significant in the synthesis of sulfonyloxylactones, which are valuable intermediates in organic synthesis (Jie Yan et al., 2009).

Antimicrobial and Antitubercular Agents : A new class of thiazolopyrimidine-based sulfonamides was synthesized, indicating potential in fighting against microbial infections. These compounds have shown promising results in in vitro antimicrobial activity and antitubercular activity, suggesting their use as therapeutic agents (N. Patel et al., 2014).

Ocular Hypotensive Agents : Derivatives of benzo[b]thiophene-2-sulfonamide were prepared to investigate their utility as topically active inhibitors of ocular carbonic anhydrase, which could be beneficial in the treatment of glaucoma. Some compounds from this research showed potent ocular hypotensive effects (S. Graham et al., 1989).

Meta-C–H Functionalization of Benzoic Acid Derivatives : A general protocol for meta-C–H olefination of benzoic acid derivatives using a nitrile-based sulfonamide template was developed. This process opens new avenues for selective C–H bond functionalization, providing a valuable tool for organic synthesis (Shangda Li et al., 2016).

Eco-Friendly Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives : A simple, efficient, and eco-friendly method for the synthesis of sulfonamide and sulfonate carboxylic acid derivatives under green conditions was reported. This approach highlights the importance of developing sustainable chemical processes (Z. Almarhoon et al., 2019).

Safety and Hazards

The safety information for “2-(5-chlorothiophene-2-sulfonamido)acetic acid” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . The safety information for benzoic acid, a related compound, also indicates that it may cause skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure .

Eigenschaften

IUPAC Name |

2-[(5-chlorothiophen-2-yl)sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO4S2/c12-9-5-6-10(18-9)19(16,17)13-8-4-2-1-3-7(8)11(14)15/h1-6,13H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPYXNQFKHRDMCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC=C(S2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[(1R,2S)-2-(3,4,5-trifluorophenyl)cyclopropyl]propanamide](/img/structure/B2670485.png)

![Di-tert-butyl 9-hydroxy-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B2670497.png)

![3-(9H-carbazol-9-yl)-N'-[(E)-(2-ethoxyphenyl)methylidene]propanehydrazide](/img/structure/B2670498.png)

![2-[(Methylamino)(sulfanyl)methylene]malononitrile](/img/structure/B2670500.png)